1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine
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Overview
Description
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine is a chemical compound that features a hydrazine functional group bonded to a pyran ring and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.
Substitution: The phenyl groups and the pyran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine involves its interaction with molecular targets through its hydrazine functional group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: Lacks the pyran ring but shares the hydrazine and phenyl groups.
3,4-Dihydro-2H-pyran-4-ylhydrazine: Contains the pyran ring and hydrazine group but lacks the phenyl groups.
Uniqueness
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine is unique due to the combination of the pyran ring and two phenyl groups attached to the hydrazine functional group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
142065-23-4 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine |
InChI |
InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-11,13,17-18H,12,14H2 |
InChI Key |
YPPYIZMNTUCUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=CC1N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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